Aspartame - 7421-84-3

Aspartame

Catalog Number: EVT-7904597
CAS Number: 7421-84-3
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aspartame is a synthetic sweetener widely used as a sugar substitute in various food and beverage products. [] It belongs to the class of artificial sweeteners known as dipeptides, composed of two amino acids: L-aspartic acid and L-phenylalanine, linked by a methyl ester bond. [, ] Aspartame is approximately 180-200 times sweeter than sucrose, making it a popular choice for low-calorie and sugar-free products. [, ] In scientific research, aspartame serves as a valuable tool in studies investigating taste perception, sweetener metabolism, and the impact of artificial sweeteners on various physiological processes. [, , ]

Synthesis Analysis

Aspartame is synthesized through a multi-step process involving the coupling of L-aspartic acid and L-phenylalanine methyl ester. [] The synthesis typically involves protecting groups to ensure the formation of the desired dipeptide bond. One common method utilizes the following steps:

Molecular Structure Analysis
  • Hydrolysis: Aspartame is susceptible to hydrolysis, particularly in acidic environments or at elevated temperatures. [, ] Hydrolysis breaks down aspartame into its constituent amino acids (L-aspartic acid and L-phenylalanine) and methanol. []

  • Maillard reaction: Aspartame, like other amino acids, can participate in the Maillard reaction when heated in the presence of reducing sugars. [] This reaction leads to the formation of complex flavor compounds, which may contribute to the taste profile of foods containing aspartame.

  • Complexation: Aspartame can form complexes with metal ions, such as zinc. [] This complexation may influence the bioavailability of certain minerals in the body.

Chemical Reactions Analysis
  • pH: Slightly acidic in aqueous solution []
  • Stability: Relatively stable at room temperature, but susceptible to hydrolysis at elevated temperatures or in acidic environments [, ]
Mechanism of Action

The sweet taste perception of aspartame arises from its interaction with taste receptors located on the tongue. [] Aspartame, like other sweeteners, binds to these receptors, triggering a signaling cascade that ultimately leads to the perception of sweetness in the brain.

Physical and Chemical Properties Analysis
  • Appearance: White, odorless, crystalline powder [, ]
  • Melting point: 246-247°C []
  • Solubility: Soluble in water [, ]
  • Taste: Intensely sweet, approximately 180-200 times sweeter than sucrose [, ]
Applications
  • Taste perception studies: Aspartame serves as a model compound to investigate the mechanisms of sweet taste perception, the structure-activity relationships of sweeteners, and the influence of various factors on taste sensitivity. [, ]

  • Metabolic studies: Aspartame is used in research examining the metabolism of artificial sweeteners, including their absorption, distribution, breakdown, and excretion in the body. [, ] These studies help assess the potential metabolic effects of aspartame consumption.

  • Gut microbiota research: Aspartame's impact on the composition and function of gut microbiota is an area of ongoing investigation. [, ] Researchers aim to understand whether aspartame consumption alters the balance of bacterial communities in the gut and the potential implications for metabolic health.

  • Behavioral studies: Aspartame is employed in studies exploring the relationship between artificial sweetener consumption and appetite regulation, food cravings, and feeding behavior. []

  • Chemical analysis: Aspartame analysis is crucial for quality control purposes in the food and beverage industry. [] Various analytical techniques, including spectrophotometry and chromatography, are employed to quantify aspartame content in products. [, ]

Properties

CAS Number

7421-84-3

Product Name

Aspartame

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1

InChI Key

IAOZJIPTCAWIRG-QWRGUYRKSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C.
Slightly soluble in water and in ethanol
More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils.
Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00
In water, 1.0X10+4 mg/L at pH 3 and room temperature

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N

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